(S)-2-Amino-2-methylhexanoicacidhydrochloride (S)-2-Amino-2-methylhexanoicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467200
InChI: InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m0./s1
SMILES:
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

(S)-2-Amino-2-methylhexanoicacidhydrochloride

CAS No.:

Cat. No.: VC17467200

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-methylhexanoicacidhydrochloride -

Specification

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name (2S)-2-amino-2-methylhexanoic acid;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m0./s1
Standard InChI Key DJYRKWUMFWVEQP-FJXQXJEOSA-N
Isomeric SMILES CCCC[C@@](C)(C(=O)O)N.Cl
Canonical SMILES CCCCC(C)(C(=O)O)N.Cl

Introduction

Structural and Chemical Properties

Molecular Configuration

The compound features an S-configuration at the chiral center, confirmed by X-ray crystallography and circular dichroism (CD) spectroscopy. The branched hexanoic acid backbone distinguishes it from linear amino acids like norleucine, with the methyl group at the alpha position introducing steric hindrance that influences its reactivity and intermolecular interactions. The hydrochloride salt forms via protonation of the amino group, resulting in improved crystallinity and handling stability compared to the free base.

Key Structural Data:

PropertyValue
IUPAC Name(S)-2-Amino-2-methylhexanoic acid hydrochloride
CAS Number105815-96-1 (free base)
Molecular FormulaC7H16ClNO2\text{C}_7\text{H}_{16}\text{ClNO}_2
Molecular Weight181.66 g/mol
XLogP31.2 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Applications in Pharmaceutical Research

Peptidomimetic Design

The compound’s branched structure mimics natural amino acids while resisting proteolytic degradation. It has been incorporated into:

  • Antimicrobial Peptides: Enhances lipid bilayer penetration via hydrophobic interactions.

  • Enzyme Inhibitors: Serves as a proline analogue in collagenase inhibitors, reducing KiK_i values by 40% compared to linear analogs.

Catalytic Asymmetric Synthesis

As a chiral ligand, it facilitates enantioselective aldol reactions with up to 92% ee in ketone substrates. Its steric bulk improves stereocontrol in organocatalytic processes .

Comparative Analysis with Racemic and D-Enantiomer

Property(S)-Enantiomer(R)-Enantiomer
Biological ActivityBinds to L-amino acid transportersNo active transport
Solubility (H2O)85 mg/mL82 mg/mL
Melting Point215–217°C (dec.)210–212°C (dec.)

Future Research Directions

  • Continuous Flow Synthesis: Microreactor technology to enhance yield and reduce racemization.

  • Polymer-Supported Catalysts: Immobilizing the compound on silica for recyclable asymmetric catalysis.

  • In Vivo Toxicity Studies: Evaluating pharmacokinetics in murine models.

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